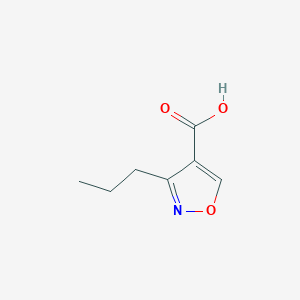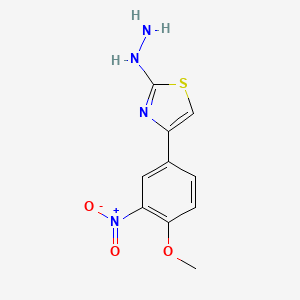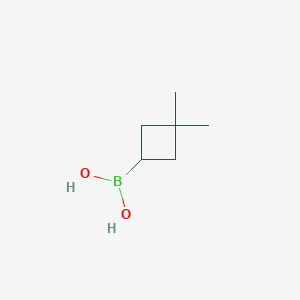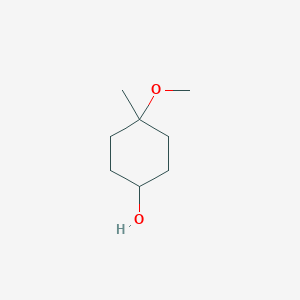
4-Methoxy-4-methylcyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-4-methylcyclohexan-1-ol is an organic compound with the molecular formula C8H16O2 It is a cyclohexanol derivative, where a methoxy group and a methyl group are substituted at the 4th position of the cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-4-methylcyclohexan-1-ol can be achieved through several methods. One common approach involves the reaction of 4-methylcyclohexanone with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is isolated through distillation and purification techniques .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous catalytic processes. For example, the use of hydrogen peroxide as an oxidizing agent and a molecular sieve-supported phosphotungstic acid as a catalyst can facilitate the oxidation of 4-methylcyclohexanol to this compound .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxy-4-methylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it back to the parent alcohol or other reduced forms.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield 4-methoxy-4-methylcyclohexanone, while reduction can produce 4-methylcyclohexanol .
Applications De Recherche Scientifique
4-Methoxy-4-methylcyclohexan-1-ol has several scientific research applications:
Chemistry: It serves as an intermediate in organic synthesis and can be used to study reaction mechanisms and conformational analysis.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals
Mécanisme D'action
The mechanism of action of 4-Methoxy-4-methylcyclohexan-1-ol involves its interaction with various molecular targets. The methoxy and methyl groups influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The pathways involved may include hydrogen bonding, steric interactions, and electronic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylcyclohexanol: Similar in structure but lacks the methoxy group.
4-Methoxycyclohexanol: Similar but without the methyl group.
4-Methylcyclohexanone: An oxidized form of 4-Methylcyclohexanol.
Uniqueness
4-Methoxy-4-methylcyclohexan-1-ol is unique due to the presence of both methoxy and methyl groups at the 4th position, which imparts distinct chemical and physical properties.
Propriétés
IUPAC Name |
4-methoxy-4-methylcyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-8(10-2)5-3-7(9)4-6-8/h7,9H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQLJIQBFAPIEJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B15052694.png)
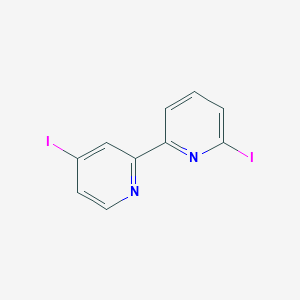
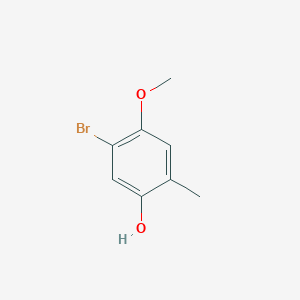
![2-(3-Methoxyphenyl)-4-((S)-piperidin-3-ylamino)thieno[3,2-C]pyridine-7-carboxamide](/img/structure/B15052716.png)
![3,5-Dimethylbenzo[d]isothiazole 1,1-dioxide](/img/structure/B15052723.png)
![2-((tert-Butoxycarbonyl)amino)-6-methylthieno[2,3-b]pyridine-3-carboxylic acid](/img/structure/B15052728.png)

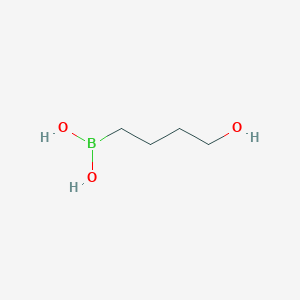


![1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)ethan-1-amine](/img/structure/B15052753.png)
